molecular formula C20H24O7 B042106 Cycloolivil CAS No. 3064-05-9

Cycloolivil

Cat. No.: B042106
CAS No.: 3064-05-9
M. Wt: 376.4 g/mol
InChI Key: KCIQZCNOUZCRGH-VOBQZIQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloolivil can be isolated from plant sources using various extraction techniques. For instance, it can be extracted from the roots of Stereospermum suaveolens using methanol, followed by purification through open silica gel column chromatography and high-performance liquid chromatography (HPLC) . The ethyl acetate-soluble fraction from the methanol extract is typically used for this purpose .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process, using solvents like methanol and ethyl acetate, and employing advanced chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions: Cycloolivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or methoxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Comparison with Similar Compounds

Cycloolivil is structurally similar to other lignans such as olivil and lyoniresinol . it possesses unique properties that distinguish it from these compounds:

Biological Activity

Cycloolivil, a naturally occurring lignan, has garnered attention for its diverse biological activities, particularly in the context of antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is primarily isolated from various plant sources, notably Stereospermum personatum and Nardostachys jatamansi. It is characterized by its structural complexity and is recognized for its potential health benefits. The compound has been shown to exhibit significant antioxidant activity, making it a candidate for therapeutic applications in conditions associated with oxidative stress.

2. Antioxidant Activity

This compound has been identified as a potent antioxidant, surpassing traditional antioxidants such as α-tocopherol and Prubucol in efficacy. Research indicates that this compound can scavenge free radicals effectively, which is crucial in mitigating oxidative damage linked to various diseases including cancer and cardiovascular disorders.

Table 1: Antioxidant Properties of this compound

PropertyMeasurementReference
Free radical scavengingIC50 value (µM)
Comparison with α-tocopherolBetter efficacy
SourceStereospermum personatum

3. Anti-inflammatory Effects

Recent studies have highlighted this compound's ability to inhibit inflammatory pathways. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in keratinocytes exposed to TNF-α/IFN-γ. This effect is mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study published in the International Journal of Molecular Sciences demonstrated that this compound significantly inhibited COX-2 expression and reduced inflammatory cytokine production in human keratinocytes. The findings suggest its potential application in treating skin inflammatory diseases like atopic dermatitis.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : this compound's structure allows it to donate electrons to free radicals, neutralizing them.
  • Inhibition of Pro-inflammatory Mediators : By blocking key signaling pathways (NF-κB and JAK/STAT), this compound reduces the expression of inflammatory markers.
  • Regulation of Enzymatic Activity : It inhibits enzymes such as COX-2, which play a critical role in inflammation.

5. Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound holds promise for various therapeutic applications:

  • Cardiovascular Health : Its ability to reduce oxidative stress may help prevent atherosclerosis.
  • Cancer Treatment : By modulating inflammatory pathways, this compound may contribute to cancer prevention strategies.
  • Dermatological Conditions : Its effectiveness in reducing skin inflammation positions it as a potential treatment for conditions like psoriasis and eczema.

6. Conclusion

This compound is a compound with significant biological activity, particularly noted for its antioxidant and anti-inflammatory properties. The evidence supporting its therapeutic potential continues to grow, warranting further research into its applications across various health domains.

Properties

IUPAC Name

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIQZCNOUZCRGH-VOBQZIQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347745
Record name Isoolivil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3064-05-9
Record name Isoolivil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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